molecular formula C11H23Cl2N3O B2980865 1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine dihydrochloride CAS No. 256478-14-5

1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine dihydrochloride

Cat. No. B2980865
M. Wt: 284.23
InChI Key: MYVWJCDGRUONGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine dihydrochloride is a chemical compound that is widely used in scientific research. It is a synthetic compound that is often used as a reference standard for the development of new drugs. The compound has a unique structure that makes it an ideal candidate for various scientific applications.

Scientific Research Applications

Chemical Synthesis and Reactivity

The reactivity of secondary amines with maleic anhydride has been explored, revealing insights into the chemical behavior of compounds that may share structural similarities with "1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine dihydrochloride". The study conducted by Kour et al. (2017) demonstrates that secondary amines, including 1-methylpiperazine, undergo addition reactions with maleic anhydride under kinetic control, leading to the formation of N-substituted maleimic acid derivatives. This reaction behavior is pivotal for synthesizing various amide derivatives, offering potential pathways for modifying the structure of similar compounds for diverse applications in medicinal chemistry and material science (Kour, Gupta, & Bansal, 2017).

Antimicrobial and Cytotoxic Activities

Research on novel azetidine-2-one derivatives of 1H-benzimidazole by Noolvi et al. (2014) provides an example of the type of bioactive compound synthesis that could be related to "1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine dihydrochloride". These compounds, synthesized through reactions involving amines, demonstrated significant antibacterial and cytotoxic activities, highlighting the potential of structurally related amines for developing new therapeutic agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

properties

IUPAC Name

(1-aminocyclopentyl)-(4-methylpiperazin-1-yl)methanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.2ClH/c1-13-6-8-14(9-7-13)10(15)11(12)4-2-3-5-11;;/h2-9,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVWJCDGRUONGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2(CCCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine dihydrochloride

Synthesis routes and methods

Procedure details

A suspension of tert-butyl 1-[(4-methyl-1-piperazinyl)carbonyl]cyclopentylcarbamate (2.2 g, 7.06 mmol) in EtOAc (120 ml) at 4° C. was saturated with HCl gas, and the reaction then stirred for 4 h. The mixture was azeotroped with EtOAc, then dry Et2O, and dried under vacuum to afford (1-aminocyclopentyl)(4-methyl-1-piperazinyl)methanone dihydrochloride (2.1 g) as a white solid.
Name
tert-butyl 1-[(4-methyl-1-piperazinyl)carbonyl]cyclopentylcarbamate
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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